molecular formula C16H34N2O2 B3050033 Glycine, N-[2-(dodecylamino)ethyl]- CAS No. 23157-56-4

Glycine, N-[2-(dodecylamino)ethyl]-

Cat. No.: B3050033
CAS No.: 23157-56-4
M. Wt: 286.45 g/mol
InChI Key: UPFFQWNDECRHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[2-(dodecylamino)ethyl]-: is a synthetic compound with the molecular formula C18H39N3O2 . It is also known by other names such as N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine and Dodicin . This compound is characterized by its amphiphilic nature, which makes it useful in various applications, particularly in the field of surfactants and detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-(dodecylamino)ethyl]- typically involves the reaction of dodecylamine with N-(2-chloroethyl)glycine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Glycine, N-[2-(dodecylamino)ethyl]- primarily involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems where enhanced permeability is desired .

Properties

IUPAC Name

2-[2-(dodecylamino)ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(19)20/h17-18H,2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFFQWNDECRHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630203
Record name N-[2-(Dodecylamino)ethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23157-56-4
Record name N-[2-(Dodecylamino)ethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-[2-(dodecylamino)ethyl]-
Reactant of Route 2
Reactant of Route 2
Glycine, N-[2-(dodecylamino)ethyl]-
Reactant of Route 3
Reactant of Route 3
Glycine, N-[2-(dodecylamino)ethyl]-
Reactant of Route 4
Reactant of Route 4
Glycine, N-[2-(dodecylamino)ethyl]-
Reactant of Route 5
Reactant of Route 5
Glycine, N-[2-(dodecylamino)ethyl]-
Reactant of Route 6
Reactant of Route 6
Glycine, N-[2-(dodecylamino)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.